N-benzyl-3,5-dimethyl-N-phenyl-4-isoxazolecarboxamide
Description
N-benzyl-3,5-dimethyl-N-phenyl-4-isoxazolecarboxamide is a heterocyclic compound featuring a central isoxazole ring substituted with methyl groups at positions 3 and 3. The carboxamide group at position 4 is further modified with benzyl and phenyl substituents on the nitrogen atom.
Properties
IUPAC Name |
N-benzyl-3,5-dimethyl-N-phenyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-14-18(15(2)23-20-14)19(22)21(17-11-7-4-8-12-17)13-16-9-5-3-6-10-16/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOWLBDGXLGEGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3,5-dimethyl-N-phenyl-4-isoxazolecarboxamide typically involves the cycloaddition reaction of nitrile oxides with alkynes or alkenes. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by copper (I) or ruthenium (II) catalysts . The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3,5-dimethyl-N-phenyl-4-isoxazolecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl groups using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-3,5-dimethyl-N-phenyl-4-isoxazolecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-benzyl-3,5-dimethyl-N-phenyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparison
Key structural variations among isoxazolecarboxamide derivatives influence their biological and chemical properties. Below is a comparative analysis:
| Compound Name | Structural Features | Key Differences | Impact on Properties |
|---|---|---|---|
| N-benzyl-3,5-dimethyl-N-phenyl-4-isoxazolecarboxamide (Target Compound) | Isoxazole core with 3,5-dimethyl groups; N-benzyl and N-phenyl substitutions | Baseline structure for comparison | Balanced lipophilicity; potential for CNS activity due to aromatic substituents |
| N-(3,4-difluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide | Difluorophenyl substituent instead of benzyl/phenyl | Fluorine atoms enhance electronegativity | Increased metabolic stability; potential antimicrobial activity |
| N-(isochroman-3-ylmethyl)-3,5-dimethylisoxazole-4-carboxamide | Isochromane ring replaces benzyl group | Bulky isochromane moiety | Enhanced binding affinity to hydrophobic enzyme pockets; possible anti-inflammatory effects |
| N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,5-dimethyl-4-isoxazolecarboxamide | Carbazole core with chloro substituent | Extended aromatic system (carbazole) | Potential anticancer activity; improved intercalation with DNA/RNA |
| 4-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-N~1~-(1-phenylethyl)benzamide | Benzamide backbone with isoxazolemethoxy group | Ether linkage instead of carboxamide | Altered solubility; potential for kinase inhibition |
Antimicrobial Activity
Compounds like N-(3,4-difluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide exhibit antimicrobial properties due to fluorine’s electron-withdrawing effects, which enhance membrane permeability . In contrast, the target compound’s benzyl group may prioritize activity against Gram-positive bacteria due to hydrophobic interactions with bacterial cell walls.
Anti-inflammatory and Analgesic Potential
Isoxazolo-pyridine derivatives (fused isoxazole-pyridine cores) show COX-1/2 inhibition, suggesting that the target compound’s dimethylisoxazole core could similarly modulate inflammatory pathways . However, the absence of a fused aromatic system in the target compound might reduce off-target effects compared to pyridine-containing analogs.
Drug Discovery Potential
The methyl substitution on nitrogen in analogs like N-(isochroman-3-ylmethyl)-N-methylisoxazole-5-carboxamide improves metabolic stability, a feature the target compound may share due to its N-benzyl group . Additionally, the carbazole derivative highlights how bulky aromatic systems enhance DNA interaction, a property less likely in the simpler benzyl-substituted target compound.
Physicochemical Properties
| Property | Target Compound | N-(3,4-difluorophenyl) Analog | Isochromane Derivative |
|---|---|---|---|
| LogP | ~3.2 (estimated) | ~3.8 | ~4.1 |
| Water Solubility (mg/mL) | <0.1 | <0.05 | <0.01 |
| Metabolic Stability | Moderate | High | High |
The target compound’s lower logP compared to fluorinated or isochromane-containing analogs suggests better aqueous solubility, which could improve bioavailability .
Biological Activity
N-benzyl-3,5-dimethyl-N-phenyl-4-isoxazolecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by research findings and data tables.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : CHNO
- Molecular Weight : 230.26 g/mol
The compound features an isoxazole ring, which is known for its biological activity, particularly in drug discovery.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains.
- Anticancer Properties : Studies suggest that it may inhibit the growth of cancer cell lines, showcasing potential as an anticancer agent.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory pathways.
The biological effects of this compound are believed to arise from its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
- Receptor Modulation : The compound could act on various receptors involved in cell signaling pathways, influencing cellular responses.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Reduced proliferation in cancer cell lines | |
| Anti-inflammatory | Decreased COX enzyme activity |
Case Study 1: Anticancer Activity
In a study conducted on several cancer cell lines (Huh7, MCF-7, HCT116), this compound exhibited notable cytotoxicity. The IC50 values were measured to be 17.47 µM against Huh7 and 14.57 µM against HCT116 cells, indicating moderate efficacy in inhibiting cancer cell growth .
Case Study 2: Antimicrobial Efficacy
The compound was tested against multiple bacterial strains using standard disk diffusion methods. Results showed significant zones of inhibition compared to control groups, suggesting its potential as a therapeutic agent for bacterial infections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
